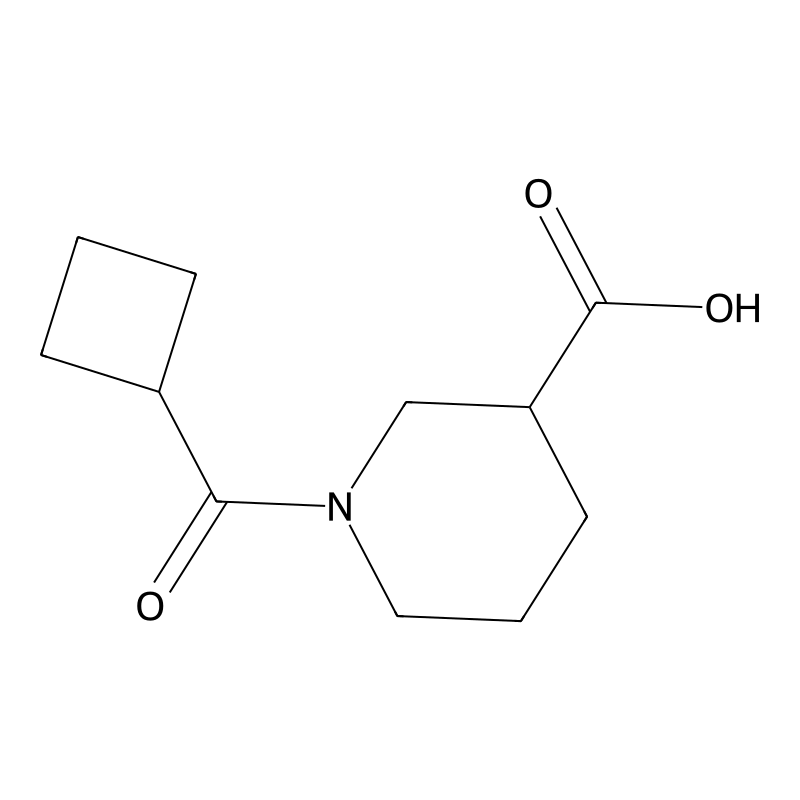1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Carboxylic acids, a group to which this compound belongs, are versatile organic compounds with a wide range of applications in various fields . They play a key role in life sciences and have applications in organic synthesis, nanotechnology, and polymers .
- Cyclobutanecarboxylic acid, a related compound, is used as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
- Cyclobutanecarboxylic acid is used in the synthesis of pharmaceuticals . While it’s not clear if “1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid” is used in a similar way, it’s possible given the structural similarities.
- Cyclobutanecarboxylic acid is also used in the synthesis of agrochemicals . Again, “1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid” might have similar applications.
- Cyclobutanecarboxylic acid has found use in the synthesis of advanced materials . It’s possible that “1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid” could be used in a similar way.
- While not directly related to “1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid”, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . If “1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid” contains a boron group, it might be used in this type of reaction.
- The E1 elimination is a common reaction in organic chemistry . If “1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid” contains a suitable leaving group, it might undergo this type of reaction.
Organic Synthesis
Pharmaceuticals
Agrochemicals
Advanced Materials
Suzuki–Miyaura Coupling
E1 Elimination
1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid is a unique organic compound belonging to the class of piperidine derivatives. Its molecular formula is C11H17NO3, and it has a molecular weight of 211.26 g/mol. The compound features a cyclobutane ring, a piperidine ring, and a carboxylic acid functional group, which contribute to its structural complexity and potential reactivity in various
- Esterification: Reacting with alcohols to form esters.
- Amidation: Reacting with amines to form amides.
- Decarboxylation: Removal of the carboxylic acid group under specific conditions.
- Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.
These reactions are significant for synthesizing derivatives and analogs that may exhibit enhanced biological activity or altered pharmacokinetic properties.
The synthesis of 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid can be achieved through several methods, which may vary in complexity and yield based on starting materials and reaction conditions. Common synthetic routes include:
- Condensation Reactions: Involving cyclobutanecarboxylic acid and piperidine derivatives.
- Multi-step Synthesis: Utilizing intermediates such as N-protected piperidine derivatives followed by cyclization and functional group modifications.
These methods are tailored to maximize yield and purity while minimizing by-products.
The versatility of 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid makes it valuable in various fields, including:
- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals.
- Organic Synthesis: Serving as an intermediate for synthesizing more complex molecules.
- Research: Used in studies exploring drug design and development due to its unique structural features.
Its potential applications underline the importance of ongoing research into its properties and effects.
Interaction studies involving 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid focus on its binding affinity and activity against various biological targets. These studies typically assess:
- Receptor Binding: Evaluating how well the compound binds to specific receptors.
- Enzyme Inhibition: Investigating its ability to inhibit or modulate enzyme activity.
- Cellular Uptake: Understanding how the compound is absorbed by cells and its subsequent effects.
Understanding these interactions is crucial for determining therapeutic potential and guiding further development.
Several compounds share structural similarities with 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid. Below is a comparison highlighting some of these compounds:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| N-Boc-piperidine-4-carboxylic acid | Piperidine ring with a tert-butoxycarbonyl group | Commonly used as an intermediate in peptide synthesis |
| 4-Piperidinecarboxylic acid | Piperidine ring with a simple carboxylic acid | Less complex than 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid |
| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | Piperidine ring with tert-butoxy group | Useful in protecting group strategies |
These compounds illustrate different functionalizations that can affect their reactivity and biological activity, emphasizing the unique positioning of 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid within this chemical family. Each compound's specific properties dictate its suitability for various applications, making comparative studies essential for drug design and development.








